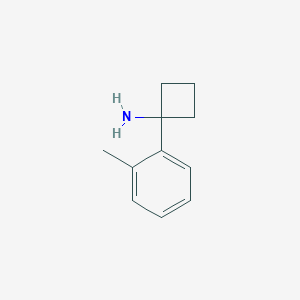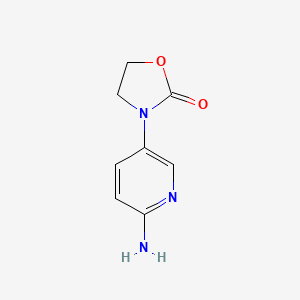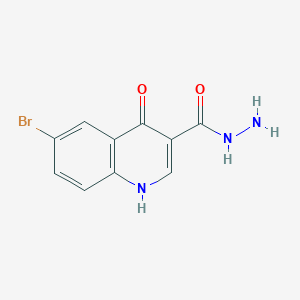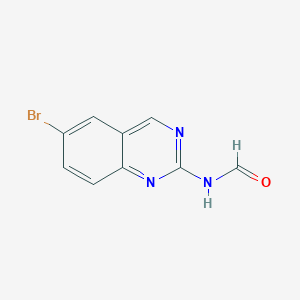![molecular formula C12H23N B12275310 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine typically involves the reaction of norbornane derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of norbornane with ethyl and propyl amines, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, but with optimized conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine involves its interaction with specific molecular targets, such as NMDA receptors. This compound acts as an antagonist at the phencyclidine binding site of the NMDA receptor, which is involved in the regulation of ion flow at excitatory synapses. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}propan-1-amine: Shares a similar bicyclic structure but with different alkyl substituents.
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an amine.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is unique due to its specific combination of a norbornane framework with ethyl and propyl amine substituents. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H23N |
|---|---|
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-6-13-9(2)12-8-10-4-5-11(12)7-10/h9-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
SCTWEZAIVUKRDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)



![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)



